Tenapanor hydrochloride Tenapanor hydrochloride See also: Tenapanor (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1234365-97-9
VCID: VC0544903
InChI: InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1
SMILES: CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Molecular Formula: C50H68Cl6N8O10S2
Molecular Weight: 1218.0 g/mol

Tenapanor hydrochloride

CAS No.: 1234365-97-9

Cat. No.: VC0544903

Molecular Formula: C50H68Cl6N8O10S2

Molecular Weight: 1218.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tenapanor hydrochloride - 1234365-97-9

Specification

CAS No. 1234365-97-9
Molecular Formula C50H68Cl6N8O10S2
Molecular Weight 1218.0 g/mol
IUPAC Name 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride
Standard InChI InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1
Standard InChI Key VFRAXTZDILCRKY-OWRGXFNZSA-N
Isomeric SMILES CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Canonical SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Appearance Solid powder

Introduction

PropertyCharacteristic
AppearanceWhite to off-white to light brown hygroscopic amorphous solid
Molecular FormulaC50H68Cl6N8O10S2
Molecular Weight1218 Daltons
Water SolubilityPractically insoluble
Chemical StructureContains dual chlorinated isoquinoline moieties connected by sulfonamide linkages
Salt FormHydrochloride (1:2)

Commercial tenapanor tablets (IBSRELA) contain 50 mg of tenapanor, equivalent to 53.2 mg of tenapanor hydrochloride . The inactive ingredients in these tablets include colloidal silicon dioxide, hypromellose, low-substituted hydroxypropyl cellulose, microcrystalline cellulose, propyl gallate, stearic acid, tartaric acid powder, titanium dioxide, and triacetin .

Mechanism of Action

Tenapanor hydrochloride functions through a distinct mechanism that targets intestinal sodium transport. It is a locally acting inhibitor of NHE3, an antiporter expressed on the apical surface of enterocytes in the small intestine and colon . This antiporter plays a crucial role in sodium-fluid homeostasis within the gastrointestinal tract.

Primary Physiological Effects

By inhibiting NHE3 on the apical surface of enterocytes, tenapanor reduces absorption of sodium from the small intestine and colon . This inhibition results in an increased water secretion into the intestinal lumen, which accelerates intestinal transit time and softens stool consistency . The reduction in sodium absorption creates an osmotic gradient that draws water into the intestinal lumen, thereby addressing the constipation component of IBS-C .

Pharmacokinetic Profile

Tenapanor hydrochloride exhibits a unique pharmacokinetic profile characterized by minimal systemic absorption, which aligns with its mechanism as a locally acting agent in the gastrointestinal tract.

Clinical Efficacy

The efficacy of tenapanor hydrochloride in treating IBS-C has been established through rigorous clinical trials, most notably the T3MPO-2 phase 3 study.

T3MPO-2 Clinical Trial Design

T3MPO-2 (ClinicalTrials.gov identifier: NCT02686138) was a multicenter, phase 3, randomized, double-blind, placebo-controlled study that enrolled patients from 92 centers in the United States between December 2015 and August 2017 . Following a 2-week screening period, eligible patients were randomly assigned to receive either tenapanor 50 mg twice daily or placebo twice daily for 26 weeks . The study included scheduled visits at weeks 2, 4, 8, 12, 16, 20, and 26 after randomization . Patients recorded data on efficacy variables, including daily bowel movement frequency and abdominal symptoms, using an interactive voice response system .

Of the 620 randomized patients with IBS-C, 593 (95.6%) were included in the intention-to-treat analysis set (tenapanor: n = 293; placebo: n = 300), and 481 patients (77.6%) completed the 26-week treatment period . The study population had a mean age of 45.4 years, with 82.1% being women .

Primary and Secondary Endpoints

Table 2: Key Efficacy Endpoints in the T3MPO-2 Trial

EndpointTenapanor (%)Placebo (%)P-value
6/12-week combined responder rate (primary)36.523.7<0.001
6/12-week abdominal pain responder rate49.838.30.004
6/12-week CSBM responder rate47.433.3<0.001
9/12-week combined responder rate18.45.3<0.01

The primary endpoint of the T3MPO-2 trial was the proportion of patients who were 6/12-week combined responders, defined as patients who had a reduction of ≥30.0% in average weekly worst abdominal pain and an increase of ≥1 weekly complete spontaneous bowel movement from baseline, both in the same week, for ≥6 of the first 12 treatment weeks . A significantly greater proportion of patients in the tenapanor treatment group achieved this endpoint compared to those in the placebo group (36.5% vs 23.7%; P < 0.001) .

Secondary endpoints also demonstrated significant improvements with tenapanor treatment. The 6/12-week abdominal pain responder rate was significantly higher with tenapanor than with placebo (49.8% vs 38.3%; P = 0.004) . Similarly, a significantly greater proportion of patients in the tenapanor treatment group were 6/12-week complete spontaneous bowel movement (CSBM) responders compared to those in the placebo group (47.4% vs 33.3%; P < 0.001) .

The 9/12-week combined responder rate, representing a more stringent efficacy threshold, was also significantly higher for patients receiving tenapanor than for those receiving placebo (18.4% vs 5.3%; P < 0.01) . This demonstrates the consistent response to tenapanor treatment throughout the study period.

Quality of Life and Treatment Satisfaction

Notably, patients receiving tenapanor reported a significant improvement from baseline in treatment satisfaction at week 26 compared with placebo . At this 26-week time point, 80.5% of patients receiving tenapanor were at least moderately satisfied with their treatment, compared with 61.2% of patients receiving placebo . This high level of treatment satisfaction corresponds with the sustained improvements seen in both bowel function and abdominal pain symptoms.

Treatment Adherence

Mean study drug adherence in the safety analysis set was 98.1% for tenapanor and 99.2% for placebo during the treatment period of the T3MPO-2 trial . Most patients in both the tenapanor group (93.5%) and the placebo group (93.3%) demonstrated greater than 80% adherence rate . This high level of adherence suggests that the medication was generally well-tolerated despite the occurrence of adverse events in some patients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator